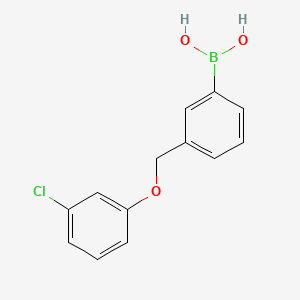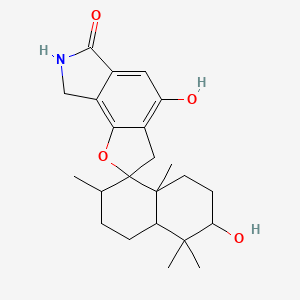
Stachybotrylactam
描述
Stachybotrylactam is a mycotoxin found in crops, including cereals and oilseeds . It is thermally and chemically stable and is known to affect human and animal health by causing acute or chronic intoxications .
Molecular Structure Analysis
Stachybotrylactam is a phenylspirodrimane . Its empirical formula is C23H31NO4 and its molecular weight is 385.50 .Physical And Chemical Properties Analysis
Stachybotrylactam is an analytical standard . It is suitable for high-performance liquid chromatography (HPLC) and gas chromatography (GC) .科学研究应用
Mycotoxin Production
Stachybotrylactam is produced by the mold Stachybotrys chartarum, which has been linked to severe health problems in humans and animals . The production of this mycotoxin is influenced by the composition of the medium in which the mold is grown .
Genotype S Strains Analysis
Stachybotrylactam is produced by genotype S strains of Stachybotrys chartarum. These strains have been isolated from various habitats and their toxin production has been analyzed under different conditions .
Impact of Nitrogen and Carbon Sources
The production of Stachybotrylactam by Stachybotrys chartarum is influenced by the nitrogen and carbon sources in the growth medium . For instance, increasing concentrations of sodium nitrate positively affect mycelial growth, sporulation, and Stachybotrylactam production .
Use in Chemically Defined Medium
Stachybotrylactam has been used in a chemically defined medium to investigate the impact of various nitrogen and carbon sources on the growth of Stachybotrys chartarum and its production of macrocyclic trichothecenes and Stachybotrylactam .
Role in Drug Research and Development
Biologically active natural products like Stachybotrylactam have gradually become important agents in the field of drug research and development . However, the target sites of many natural products are yet to be identified .
Target Identification Strategies
Stachybotrylactam, as a bioactive natural product, can benefit from the currently available strategies for target identification. These strategies include the application of probe and non-probe approaches .
安全和危害
未来方向
Research on Stachybotrylactam is ongoing. One study suggested that the mycotoxin production of Stachybotrylactam clearly depends on the composition of the respective medium . This finding provides a starting point for further studies to identify individual components that either support or repress the production of mycotoxins in Stachybotrys chartarum .
属性
IUPAC Name |
3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4/c1-12-5-6-17-21(2,3)18(26)7-8-22(17,4)23(12)10-14-16(25)9-13-15(19(14)28-23)11-24-20(13)27/h9,12,17-18,25-26H,5-8,10-11H2,1-4H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVLMDBFFSSVAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CNC5=O)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672955 | |
| Record name | 4,6'-Dihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 45934402 | |
CAS RN |
163391-76-2 | |
| Record name | 4,6'-Dihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Stachybotrylactam and where is it found?
A1: Stachybotrylactam is a spirocyclic drimane mycotoxin produced by certain strains of the fungus Stachybotrys chartarum. This fungus is often found in damp buildings and improperly stored feed. [, , ]
Q2: What other mycotoxins are produced by Stachybotrys chartarum?
A2: Stachybotrys chartarum, specifically the genotype S, is known to produce highly cytotoxic macrocyclic trichothecenes (MTs) such as satratoxin G, H, F, roridin E, L-2, and verrucarin J. []
Q3: Are there specific media that promote the production of Stachybotrylactam and other mycotoxins by Stachybotrys chartarum?
A3: Research has shown that the type of growth medium significantly influences mycotoxin production in Stachybotrys chartarum. While the fungus grows well on various media, potato-dextrose-agar and cellulose-agar seem to promote the highest concentrations of macrocyclic trichothecenes. [] Another study found significant amounts of stachybotrylactam produced on both potato dextrose agar and malt extract agar. []
Q4: What is the chemical structure of Stachybotrylactam?
A5: Stachybotrylactam features a spirocyclic drimane skeleton. Its structure consists of a spirodihydrobenzofuranlactam unit and a spirodihydroisobenzofuran unit, connected by a nitrogen-carbon (N-C) bond. [, ]
Q5: Have there been any challenges in determining the structure of Stachybotrylactam and related compounds?
A6: Yes, the structure of Stachybotrylactam and similar spirolactams produced by Stachybotrys chartarum have been subject to revisions. Total synthesis efforts have been crucial in confirming and correcting the initially proposed structures. [, ]
Q6: Are there any analytical methods used to detect and quantify Stachybotrylactam?
A7: Yes, liquid chromatography-mass spectrometry (LC-MS/MS) is a commonly used technique for the detection and quantification of Stachybotrylactam in various matrices, including food and feed samples. []
Q7: What is the significance of studying the co-occurrence of Stachybotrylactam with other mycotoxins?
A8: Mycotoxin contamination often involves multiple mycotoxins co-occurring in food and feed. Studies have reported Stachybotrylactam co-occurring with other mycotoxins like aflatoxins and fumonisins in rice bran and maize. [] This highlights the importance of comprehensive mycotoxin monitoring and risk assessment strategies.
Q8: What are the implications of finding Stachybotrylactam in straw used for animal feed?
A9: The detection of Stachybotrylactam in straw used as bedding material and animal feed raises concerns about potential exposure routes for animals and humans handling contaminated straw. [] Further research is needed to fully assess the risks associated with Stachybotrylactam exposure.
Q9: What are the current research priorities regarding Stachybotrylactam?
A9: Further research is needed to fully understand:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



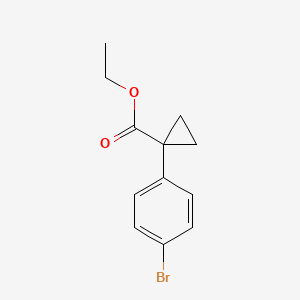
![2-(chloroMethyl)-7-Methoxy-1-Methyl-1H-benzo[d]iMidazole](/img/no-structure.png)
![6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B573118.png)

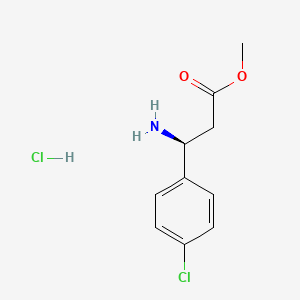

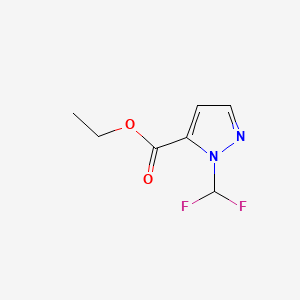
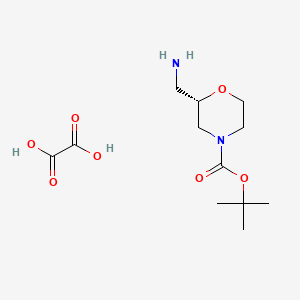
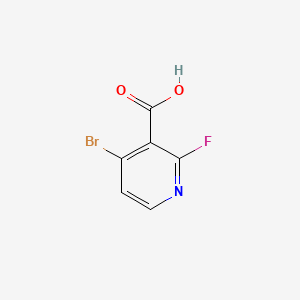
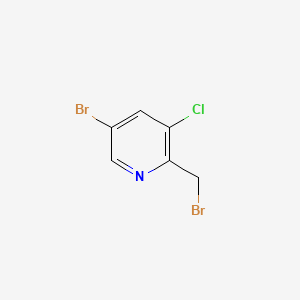
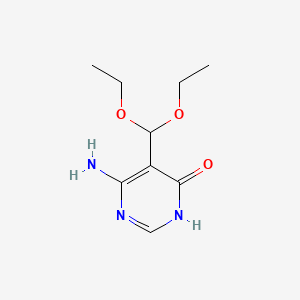
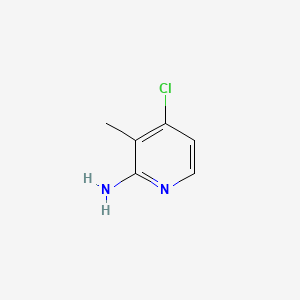
![9,9-Dimethyl-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B573134.png)
